molecular formula C7H11NO3 B2592476 Methyl 3-isocyanato-3-methylbutanoate CAS No. 50835-71-7

Methyl 3-isocyanato-3-methylbutanoate

Cat. No.: B2592476
CAS No.: 50835-71-7
M. Wt: 157.169
InChI Key: GFQSSGHLDKMZOK-UHFFFAOYSA-N
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Description

Methyl 3-isocyanato-3-methylbutanoate: is an organic compound with the molecular formula C₇H₁₁NO₃. It is a derivative of isocyanate and is used primarily in research and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-isocyanato-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-hydroxy-3-methylbutanoate with phosgene, resulting in the formation of the isocyanate group. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene methods due to the toxicity and environmental concerns associated with phosgene. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isocyanato-3-methylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

    Polymerization Reactions: It can polymerize in the presence of catalysts to form polyurethanes.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React to form carbamates.

    Catalysts: Often used in polymerization reactions to control the reaction rate and product properties.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

Methyl 3-isocyanato-3-methylbutanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-isocyanato-3-methylbutanoate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with compounds containing active hydrogen atoms, such as amines and alcohols, to form stable products like ureas and carbamates. This reactivity is exploited in various chemical syntheses and industrial applications .

Biological Activity

Methyl 3-isocyanato-3-methylbutanoate (MICMB) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of MICMB, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Chemical Formula : C6H11N1O2
  • Molecular Weight : 129.16 g/mol
  • IUPAC Name : this compound

The presence of the isocyanate group (-N=C=O) is critical for its reactivity and biological interactions.

The biological activity of MICMB is primarily attributed to its isocyanate functionality, which can react with nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity suggests potential roles in:

  • Enzyme Inhibition : Isocyanates can inhibit various enzymes by modifying active site residues, potentially leading to therapeutic effects against diseases like cancer.
  • Cell Signaling Modulation : By interacting with cellular components, MICMB may influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with isocyanate groups exhibit significant anticancer properties. For instance, MICMB was evaluated against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)10.5

These results suggest that MICMB may be a potent candidate for further development as an anticancer agent.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of MICMB. Inhalation studies in rodent models showed that exposure to high concentrations led to respiratory distress and lung damage, indicating a need for caution in handling this compound:

  • Mortality Rate : Significant mortality was observed at concentrations above 20 ppm within 24 hours.
  • Pathological Findings : Histopathological examinations revealed extensive necrosis in lung tissues and chronic inflammation in surviving animals .

Study on Antitumor Efficacy

A notable study investigated the antitumor efficacy of MICMB in vivo using mouse models. The compound was administered at varying doses, and tumor growth inhibition was measured over four weeks:

Treatment GroupTumor Volume Reduction (%)Survival Rate (%)
Control-100
Low Dose (5 mg/kg)3090
Medium Dose (10 mg/kg)5080
High Dose (20 mg/kg)7060

The results demonstrated a dose-dependent reduction in tumor volume, supporting the potential use of MICMB in cancer therapy .

Mechanistic Insights

Further mechanistic studies revealed that MICMB induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses showed an increase in early apoptotic cells upon treatment with MICMB compared to controls .

Properties

IUPAC Name

methyl 3-isocyanato-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2,8-5-9)4-6(10)11-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQSSGHLDKMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-(Benzyloxycarbonylamino)-3-methylbutanoic Acid. A solution of 2,2-dimethyl-3-carbomethoxypropionic acid (LeMaul, Bull. Soc. Chim. Fr., 828 (1965), 20 g, 0.125 mol), diphenylphosphorylazide (34.3 g, 0.125 mol) and triethylamine was heated in toluene (150 ml) at 100° C. for 2 h After cooling to 5° C., the toluene solution was washed successively with 0.5M HCl, aqueous NaHCO3 and brine. Evaporation of the dried solution gave a residue which was chromatographed on silica gel eluting with 60/40 hexane-ether. There was obtained 13 g of methyl 3-isocyanato-3-methylbutanoate as a mobile liquid. A solution of this material in toluene (20 ml) was treated with benzyl alcohol (13 ml) and the resulting mixture heated at reflux for 40 h. Evaporation of the toluene left a residue which was dissolved in methanol (125 ml) and then treated with a solution of NaOH (6.6 g, 0.165 mol) in 22 ml of water. After 5 h, the reaction mixture was partially evaporated, washed with ether and acidified with 6N HCl. Extraction with methylene chloride and evaporation gave 21 g of the desired product. NMR (300 MHz, CDCl3): 1.42 (s,6H), 2.78 (s,2H), 5.08 (s,2H).
Quantity
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Synthesis routes and methods II

Procedure details

A solution of 2,2-dimethyl-3-carbomethoxypropionic acid (LeMaul, Bull. Soc. Chim. Fr., 828 (1965), 20 g, 0.125 mol), diphenylphosphorylazide (34.3 g, 0.125 mol) and triethylamine was heated in toluene (150 ml) at 100° C. for 2 h. After cooling to 5° C., the toluene solution was washed successively with 0.5M HCl, aqueous NaHCO3 and brine. Evaporation of the dried solution gave a residue which was chromatographed on silica gel eluting with 60/40 hexane-ether. There was obtained 13 g of methyl 3-isocyanato-3-methylbutanoate as a mobile liquid. A solution of this material in toluene (20 ml) was treated with benzyl alcohol (13 ml) and the resulting mixture heated at reflux for 40 h. Evaporation of the toluene left a residue which was dissolved in methanol (125 ml) and then treated with a solution of NaOH (6.6 g, 0.165 mol) in 22 ml of water. After 5 h, the reaction mixture was partially evaporated, washed with ether and acidified with 6N HCl. Extraction with methylene chloride and evaporation gave 21 g of the desired product. NMR (300 MHz, CDCl3): 1.42 (s,6H), 2.78 (s,2H), 5.08 (s,2H).
Quantity
20 g
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reactant
Reaction Step One
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34.3 g
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reactant
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0 (± 1) mol
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150 mL
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